3,5-Dibromo-4-nitropyridine
Overview
Description
3,5-Dibromo-4-nitropyridine: is a chemical compound with the molecular formula C5H2Br2N2O2 and a molecular weight of 281.89 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions and a nitro group at the 4th position on the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-nitropyridine typically involves the bromination of 4-nitropyridine. The reaction is carried out using bromine in the presence of a suitable catalyst under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-4-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, ammonia, and thiols.
Reduction Reactions: Common reducing agents include hydrogen gas, palladium on carbon (Pd/C), and iron powder.
Major Products Formed:
Substitution Reactions: Products include 3,5-diamino-4-nitropyridine, 3,5-dithio-4-nitropyridine, and 3,5-dialkoxy-4-nitropyridine.
Reduction Reactions: The major product is 3,5-dibromo-4-aminopyridine.
Scientific Research Applications
Chemistry: 3,5-Dibromo-4-nitropyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is used in the development of biologically active molecules and as a building block in medicinal chemistry for the synthesis of potential drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atoms can participate in substitution reactions, leading to the formation of various derivatives with different biological activities .
Comparison with Similar Compounds
- 3,5-Dichloro-4-nitropyridine
- 3,5-Difluoro-4-nitropyridine
- 3,5-Diiodo-4-nitropyridine
Comparison: 3,5-Dibromo-4-nitropyridine is unique due to the presence of bromine atoms, which confer distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atoms make it more suitable for certain substitution reactions and provide different electronic properties that can influence its chemical behavior and biological activity .
Properties
IUPAC Name |
3,5-dibromo-4-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O2/c6-3-1-8-2-4(7)5(3)9(10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJGZEKSOAMLMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360902 | |
Record name | 3,5-dibromo-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121263-11-4 | |
Record name | Pyridine, 3,5-dibromo-4-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121263-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-dibromo-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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